molecular formula C8H10ClN3 B12932464 N-Methyl-1H-indazol-6-amine hydrochloride

N-Methyl-1H-indazol-6-amine hydrochloride

Cat. No.: B12932464
M. Wt: 183.64 g/mol
InChI Key: DXOQRKNNNSNWPA-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indazole Core in Heterocyclic Chemistry

The indazole moiety was first described in the late 19th century, and since then, it has become recognized as a "privileged scaffold" in drug discovery. chemicalbook.comnih.gov This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govresearchgate.net The stability of the indazole ring system, coupled with its capacity for substitution at various positions, has made it an attractive template for the design of novel therapeutic agents. nih.gov

Historically, the development of synthetic methodologies to access functionalized indazoles has been a significant area of research in organic chemistry. These methods have evolved from classical condensation reactions to more sophisticated modern techniques, including metal-catalyzed cross-coupling and C-H activation strategies. organic-chemistry.org The indazole structure is found in a number of marketed drugs, highlighting its clinical importance. researchgate.net

Academic Research Trajectories for Novel Indazole Derivatives

Academic research into novel indazole derivatives has been a vibrant and continuously evolving field. A primary focus of this research has been the exploration of their potential as therapeutic agents in various disease areas. nih.govresearchgate.net

One of the most prominent areas of investigation is in oncology. Numerous studies have demonstrated the anti-proliferative and anticancer activities of 6-aminoindazole-containing compounds. researchgate.net For instance, derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their inhibitory activity against various cancer cell lines, including those for lung, chronic myeloid leukemia, prostate, and liver cancers. nih.gov

Beyond cancer, research has explored the application of indazole derivatives as anti-inflammatory agents, kinase inhibitors, and modulators of various cellular signaling pathways. researchgate.netresearchgate.netnih.gov The versatility of the indazole scaffold allows for the fine-tuning of its biological activity through structural modifications, a key aspect driving its continued investigation in academic and industrial research settings. rsc.org

Structural Features and Electronic Properties of the Indazole Nucleus

The indazole nucleus is an aromatic system containing ten π-electrons. It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.com The 1H-indazole tautomer is generally the more thermodynamically stable form. chemicalbook.com The presence of two nitrogen atoms in the five-membered ring imparts specific electronic properties to the scaffold. These nitrogen atoms can act as both hydrogen bond donors and acceptors, which is a critical feature for its interaction with biological macromolecules. chemicalbook.com

The electronic nature of the indazole ring can be significantly influenced by the presence of substituents on either the benzene (B151609) or pyrazole (B372694) portion of the molecule. The distribution of electron density within the ring system affects its reactivity in chemical transformations and its binding affinity to biological targets. Computational studies have been employed to understand the electronic structure and reactivity of the indazole nucleus, aiding in the rational design of new derivatives with desired properties.

Chemical Compound Data

Compound Name
N-Methyl-1H-indazol-6-amine hydrochloride
1H-Indazole
2H-Indazole
1H-Indazole-3-amine
6-Aminoindazole
Benzopyrazole

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H10ClN3 bldpharm.com
Molecular Weight 183.64 g/mol bldpharm.com
Appearance Beige powder rsc.org
Melting Point 174-180 °C rsc.org
SMILES CNC1=CC2=C(C=C1)C=NN2.[H]Cl bldpharm.com
Purity ≥ 95% (NMR) rsc.org
Storage Conditions 0-8 °C rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

N-methyl-1H-indazol-6-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;/h2-5,9H,1H3,(H,10,11);1H

InChI Key

DXOQRKNNNSNWPA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=NN2.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl 1h Indazol 6 Amine Hydrochloride and Its Analogues

Precursor Synthesis and Derivatization Strategies for the Indazole Core

The construction of the target molecule relies on a multi-step approach beginning with the synthesis of a key intermediate, which is then functionalized and converted to the final hydrochloride salt.

The primary precursor for the target compound is 1H-Indazol-6-amine . A common and effective route to this intermediate begins with 6-Nitro-1H-indazole . chemsrc.com The synthesis involves the reduction of the nitro group to an amine. A widely used method for this transformation is catalytic hydrogenation. For instance, the reduction of a nitro-indazole derivative can be achieved using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695). nih.govresearchgate.net This process is generally high-yielding and provides the desired 6-amino functionality, which is essential for further derivatization.

Alternative approaches to the indazole ring itself include the deoxygenative cyclization of nitro compounds, such as the reaction of isoxazolyl Schiff bases with triethyl phosphite. researchgate.net Another method involves the reaction of substituted salicylaldehydes with hydrazine (B178648) hydrochloride to form 1H-indazoles. researchgate.net For amino-substituted indazoles specifically, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was developed via a regioselective cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate, highlighting a strategy that can be adapted for other isomers. chemrxiv.org

A significant challenge in the synthesis of N-methylated indazoles is controlling the regioselectivity of the methylation process. The indazole ring possesses two nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to a mixture of 1H- and 2H-indazole regioisomers. researchgate.net The thermodynamic product is typically the N1-alkylated isomer, while the N2-alkylated product is often kinetically favored. researchgate.net

The outcome of the methylation reaction is highly dependent on the choice of the methylating agent, the base, and the reaction conditions. researchgate.netacs.org

Basic Conditions : Using common methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate often results in poor regioselectivity, yielding a mixture of N1 and N2-methylated products. acs.org For example, the methylation of 6-nitro-1H-indazole with methyl iodide can produce a mixture of 1-methyl, 2-methyl, and even dimethylated products. acs.org

Acidic Conditions : Alkylation under mild acidic conditions has been shown to favor regioselective substitution at the N2 position. researchgate.net

Specific Reagents for Regiocontrol : Researchers have developed specific conditions to favor one isomer over the other. For instance, high N1-selectivity has been observed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with certain electron-deficient indazoles. beilstein-journals.org This is rationalized by a postulated coordination of the sodium cation between the N2-nitrogen and an electron-rich substituent at the C3 position. beilstein-journals.orgnih.gov Conversely, powerful methylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) in ethyl acetate (B1210297) have been reported to give excellent yields of the N2-methylated product exclusively. acs.org The methylation of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate has been shown to produce a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, which then require separation by column chromatography. nih.govresearchgate.net

Table 1: Regioselectivity in the Methylation of Indazole Derivatives
Indazole SubstrateMethylating AgentConditions (Base/Solvent)Major Product (Ratio/Yield)Reference
6-nitro-1H-indazoleDimethyl sulfateKOH / 45°C~1:1 mixture of N1 and N2 isomers acs.org
6-nitro-1H-indazoleMethyl iodideMe2SO / 70°CMixture: N2 (50%), N1 (10%), Dimethylated (17%) acs.org
6-nitro-1H-indazoleTrimethyloxonium tetrafluoroborateEthyl Acetate / rtN2 isomer exclusively (87%) acs.org
3-methyl-6-nitro-1H-indazoleDimethyl carbonateTriethylene diamine / DMFMixture of N1 and N2 isomers, requires separation nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylatePentyl bromideNaH / THFHigh N1-selectivity (up to 89%) beilstein-journals.org

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard practice in pharmaceutical chemistry to improve the stability, solubility, and handling of amine-containing active compounds. The conversion of N-Methyl-1H-indazol-6-amine to its hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

The reaction of indazoles with formaldehyde (B43269) in aqueous HCl to form (1H-indazol-1-yl)methanol derivatives has been studied, demonstrating the stability of the indazole core under acidic conditions and the formation of protonated indazolium salts. acs.orgnih.gov For the synthesis of N-Methyl-1H-indazol-6-amine hydrochloride, the purified free base would be dissolved in a suitable organic solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride (e.g., HCl gas in a solvent or concentrated aqueous HCl) to precipitate the desired salt, which can then be isolated by filtration and dried.

Transition-Metal-Catalyzed Approaches in Indazole Synthesis

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct heterocyclic scaffolds like indazole, offering mild conditions and broad functional group tolerance.

Palladium catalysis is a powerful tool for the formation of C-N bonds, a key step in many indazole syntheses. Several palladium-catalyzed methods have been developed to construct the indazole nucleus. semanticscholar.org

Intramolecular Amination : One prominent method is the intramolecular Buchwald-Hartwig amination of substrates like 2-halobenzophenone tosylhydrazones. This reaction forms the critical N-N bond of the pyrazole (B372694) ring through a palladium-catalyzed C-N coupling, proceeding under mild conditions and accommodating a variety of functional groups. semanticscholar.org A similar strategy involves the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. acs.org

C-H Activation : Another advanced approach involves the direct activation of C-H bonds. Palladium catalysts, in conjunction with an oxidant, can facilitate the intramolecular amination of benzophenone (B1666685) tosylhydrazones via C-H activation to yield indazoles. semanticscholar.org

Cross-Coupling Reactions : The Suzuki-Miyaura cross-coupling reaction, typically used for C-C bond formation, has also been employed to synthesize complex indazole derivatives by coupling boronic acids with halogenated indazole precursors. nih.govrsc.org Furthermore, palladium-catalyzed oxidative alkenylation allows for direct functionalization at the C3 and C7 positions of the indazole ring. nih.gov

Table 2: Palladium-Catalyzed Reactions in Indazole Synthesis
Reaction TypeSubstrateCatalyst System (Catalyst/Ligand/Base)Reference
Intramolecular Buchwald-Hartwig Amination2-halobenzophenone tosylhydrazonesPd(OAc)2 / Ligand semanticscholar.org
Intramolecular CyclizationArylhydrazones of 2-bromoaldehydesPd(dba)2 / rac-BINAP / Cs2CO3 acs.org
C-H Activation/AminationBenzophenone tosylhydrazonesPd(OAc)2 / Cu(OAc)2 / AgOCOCF3 semanticscholar.org
Oxidative Alkenylation1H-Indazole derivativesPd(OAc)2 / Ag2CO3 (oxidant) nih.gov
BenzannulationPyrazoles and internal alkynesPd(OAc)2 / Cu(OAc)2 (oxidant) acs.org

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations in indazole synthesis.

One-Pot Reactions : Copper(I) oxide nanoparticles have been used to catalyze a one-pot, three-component reaction between 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org

Intramolecular Cyclization : A copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes has been developed to synthesize 3-alkenyl-2H-indazoles. researchgate.netnih.govthieme-connect.com This method proceeds through a C-N bond formation followed by a 1,2-hydride shift. nih.gov

N-N Bond Formation : Copper(II) acetate has been shown to mediate N-N bond formation in the cyclization of ketimines, prepared from o-aminobenzonitriles, to yield 1H-indazoles with oxygen as the terminal oxidant. nih.gov

C-N Cross-Coupling : For the derivatization of the indazole core, a copper(I) chloride catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts provides access to 2-substituted-2H-indazoles with complete regiocontrol. rsc.org

These copper-mediated methods provide valuable and often complementary routes to those catalyzed by palladium, expanding the synthetic chemist's toolkit for accessing diverse indazole structures.

Sustainable and Green Chemistry Principles in Synthetic Optimization

The integration of green chemistry principles into the synthesis of indazole compounds is crucial for minimizing environmental impact and enhancing process safety. This involves strategic solvent selection, waste reduction, and maximization of reaction efficiency.

The choice of solvent is a critical factor in the sustainability of a synthetic process. Ideal green solvents are non-toxic, renewable, and biodegradable. Research into indazole synthesis has explored various solvents to replace hazardous options like N,N-dimethylformamide (DMF) while maintaining or improving reaction yields.

For instance, in copper-catalyzed three-component reactions for synthesizing 2H-indazole derivatives, polyethylene (B3416737) glycol (PEG 300) has been successfully employed as a green solvent. organic-chemistry.org Similarly, studies on the synthesis of 1H-indazoles have shown that dimethyl sulfoxide (B87167) (DMSO) can provide superior yields compared to other organic solvents like methanol, ethanol, or toluene (B28343) in certain reactions. researchgate.net Microwave-assisted synthesis methods have effectively utilized ethanol, a bio-based and less toxic solvent, for the rapid and high-yield production of indazole scaffolds. heteroletters.org The use of water as a solvent is another key strategy, demonstrated in the metal-free fluorination of 2H-indazoles, which proceeds efficiently under ambient conditions. organic-chemistry.org

Strategies for solvent minimization include the use of solvent-free (neat) reaction conditions and high-concentration setups, often facilitated by microwave irradiation or flow chemistry systems. One-pot syntheses, where multiple reaction steps are performed in a single vessel without intermediate purification, also significantly reduce solvent consumption. researchgate.net

Table 1: Comparison of Solvents in Indazole Synthesis

Reaction Type Solvent Key Advantages Reference
Cu-catalyzed 3-component synthesis of 2H-indazoles Polyethylene glycol (PEG 300) Green, recyclable solvent organic-chemistry.org
Molecular iodine-catalyzed synthesis of 1H-indazoles Dimethyl sulfoxide (DMSO) Higher product yields compared to other organic solvents researchgate.net
Microwave-assisted cyclization Ethanol Reduced reaction time, cleaner reaction profile heteroletters.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final molecule.

The synthesis of the 6-amino-indazole core often involves the reduction of a corresponding 6-nitroindazole (B21905) precursor. nih.gov A common method for this reduction is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. nih.gov This reaction is highly atom-economical, as the only byproduct is water (H₂O).

Reaction: R-NO₂ + 3H₂ → R-NH₂ + 2H₂O

In contrast, older reduction methods using stoichiometric metal reagents (e.g., SnCl₂ or Fe/HCl) have poor atom economy, generating significant metallic waste.

Flow Chemistry and Microwave-Assisted Synthesis for Enhanced Throughput

To meet the demands for rapid compound synthesis in drug discovery and development, high-throughput technologies like flow chemistry and microwave-assisted synthesis are increasingly employed.

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating the synthesis of indazoles and related heterocyclic scaffolds. heteroletters.orgajrconline.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields and fewer byproducts. heteroletters.org An efficient one-pot, two-step microwave procedure has been developed for synthesizing 1-aryl-1H-indazoles. The initial formation of arylhydrazones from 2-halobenzaldehydes and subsequent copper-catalyzed intramolecular N-arylation were both completed in 10 minutes under microwave heating, resulting in good to excellent yields. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

Reaction Method Reaction Time Yield Reference
Phenylhydrazine + Salicylaldehyde Conventional (Reflux) Several Hours Lower heteroletters.org
Phenylhydrazine + Salicylaldehyde Microwave (50 W) ~35 minutes 77-83% heteroletters.org
2-halobenzaldehyde + Phenylhydrazine (Cyclization) Conventional Not specified Not specified researchgate.net

While specific applications of flow chemistry for the synthesis of this compound are not widely documented, this technology is well-suited for the production of such fine chemicals. Flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for handling hazardous intermediates, and the potential for automated, continuous production, thereby increasing throughput.

Stereoselective Synthesis Strategies for Chiral Indazole Analogues (if applicable)

The target compound, this compound, is achiral. Therefore, stereoselective synthesis is not directly applicable to its production. However, this section is relevant for the synthesis of chiral analogues, which may exhibit unique pharmacological properties.

Chirality can be introduced into indazole analogues by incorporating a stereocenter in a substituent attached to the indazole core or, in some cases, by creating a chiral axis. The development of catalytic asymmetric methods allows for the selective formation of one enantiomer over the other. While the reviewed literature does not focus on the stereoselective synthesis of direct analogues of N-Methyl-1H-indazol-6-amine, general strategies for creating chiral heterocycles, such as asymmetric hydrogenation, chiral auxiliary-guided reactions, or organocatalysis, could be adapted for the synthesis of chiral indazole derivatives. For example, if a substituent on the indazole ring contains a prochiral ketone or alkene, asymmetric reduction could establish a chiral alcohol. The synthesis of such chiral building blocks is a key area of research in medicinal chemistry. mdpi.com

Chemical Transformations and Derivatization Studies of N Methyl 1h Indazol 6 Amine Hydrochloride

Functional Group Interconversions on the Indazole Ring System

Functional group interconversion (FGI) is a fundamental strategy for modifying a molecule without altering its carbon skeleton. youtube.com For N-Methyl-1H-indazol-6-amine, the primary site for such transformations is the 6-amino group.

The synthesis of the parent compound itself often involves a key FGI step: the reduction of the corresponding nitro-derivative, 1-methyl-6-nitro-1H-indazole. chemsrc.comresearchgate.net This transformation is typically achieved using standard reducing agents like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation methods.

Beyond its synthesis, the 6-amino group can undergo a variety of interconversions:

Acylation and Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to yield the corresponding amides and sulfonamides. These reactions can modulate the electronic properties and steric bulk at the 6-position.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate is a gateway to numerous other functionalities via Sandmeyer or related reactions, allowing the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups, thereby accessing a wide array of 6-substituted-1-methyl-1H-indazoles.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The indazole nucleus is a heteroaromatic system that can undergo both electrophilic and nucleophilic substitution reactions. chemicalbook.com The regioselectivity of these reactions on N-Methyl-1H-indazol-6-amine is strongly influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The 6-amino group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself (C5 and C7). The N-methylated pyrazole (B372694) ring also influences the electron distribution.

Halogenation and Nitration: Reactions such as halogenation (e.g., with NBS or NCS) or nitration would be expected to occur preferentially at the C5 or C7 positions, with the precise outcome depending on steric hindrance and reaction conditions. General studies on indazoles confirm their susceptibility to electrophilic attack, yielding various substituted derivatives. chemicalbook.com

N-Alkylation: While the target compound is already N-methylated, the alkylation of the indazole nitrogen is a critical reaction in this chemical class. Direct alkylation of unsubstituted 1H-indazoles often yields a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The regiochemical outcome is sensitive to the base, solvent, and the electronic nature of substituents on the indazole ring. nih.gov For instance, using sodium hydride in THF has been shown to favor N1 alkylation for many substituted indazoles. nih.gov

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the indazole ring typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring. While the 6-amino group in the title compound is activating, making SNAr difficult, a synthetic strategy could involve introducing a halogen at a different position (e.g., C3 or C5) on a precursor molecule to enable subsequent nucleophilic displacement. The synthesis of 3-aminoindazoles from 2-fluorobenzonitriles via reaction with hydrazine (B178648) is a classic example of SNAr being used to construct the indazole system. thieme-connect.de

C-H Activation and Late-Stage Functionalization Strategies

Direct C-H functionalization has become a powerful tool for modifying complex molecules, avoiding the need for pre-functionalized starting materials. bits-pilani.ac.in The indazole scaffold has been extensively studied in this context, with transition-metal catalysis playing a pivotal role. nih.govnih.gov

Metal-Catalyzed C-H Functionalization: Catalysts based on rhodium, manganese, palladium, and cobalt have been successfully employed to directly introduce new C-C and C-heteroatom bonds onto the indazole ring. nih.govnih.govresearchgate.net For N-Methyl-1H-indazol-6-amine, the pyrazole ring nitrogen (N2) can act as a directing group, facilitating C-H activation at the C7 position. For example, Rh(III)-catalyzed reactions can achieve C-H addition of azobenzenes to aldehydes, forming complex indazoles. acs.org Similarly, Mn(I)-catalyzed alkenylation of 2-arylindazoles proceeds via C-H bond activation. researchgate.net

Late-Stage Modification: These C-H activation strategies are particularly valuable for the late-stage functionalization of drug candidates, allowing for the rapid generation of analog libraries to explore structure-activity relationships. acs.org A photocatalytic, transition-metal-free method for the C3-amidation of 2H-indazoles has been reported, showcasing the potential for diverse functionalization strategies. acs.org

Cycloaddition Reactions Involving the Indazole Moiety

Cycloaddition reactions are a cornerstone of heterocyclic synthesis. While the aromatic indazole ring is generally stable, its synthesis and potential participation in cycloadditions are key aspects of its chemistry.

The most prominent cycloaddition method related to this scaffold is the [3+2] cycloaddition used to construct the indazole ring itself. This reaction typically involves the in-situ generation of an aryne, which then reacts with a diazo compound. acs.orgorganic-chemistry.org This approach is highly versatile, providing access to a wide range of substituted indazoles under mild conditions. researchgate.net For example, the reaction of o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source is a direct and efficient route to the indazole core. organic-chemistry.org

Another relevant transformation is the 1,3-dipolar cycloaddition between arynes and sydnones, which provides a rapid and efficient synthesis of 2H-indazoles. nih.gov While the title compound is a 1H-indazole, understanding these cycloaddition routes is crucial for designing syntheses of novel analogs and related heterocyclic systems.

Formation of Complex Polycyclic Systems Incorporating the Indazole Scaffold

The indazole nucleus serves as a "privileged scaffold" and a versatile building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net Annulation reactions, where a new ring is built onto the existing indazole framework, are of significant interest.

Ring Annulation: The 6-amino group of the title compound, or a derivative, can be used as a handle for building additional rings. For instance, 3-aminoindazoles are known to react with ketoesters to form pyrimido[1,2-b]indazole derivatives, which are complex polycyclic systems. acs.org

C-H Annulation: Modern C-H activation strategies often result in annulation, directly forming fused systems. Rh(III)-catalyzed oxidative coupling and cyclization of N'-arylacetohydrazides with alkenes can produce 2,3-dihydro-1H-indazoles. nih.gov Furthermore, Mn(I)-catalyzed C-H functionalization of 2H-indazoles with paraformaldehyde can lead to the formation of indazoloindazoledione and indazolobenzoxazine scaffolds. researchgate.net

Spirocycle Formation: The reaction of indazole precursors with specific reagents can lead to spiro-3H-indazoles, which can then be rearranged through acid or heat to yield fused 2H-indazoles. orgsyn.org

Research Findings Summary

Reaction TypeSubstrate TypeReagents/CatalystKey FindingsReference(s)
Electrophilic Alkylation Substituted 1H-IndazolesAlkyl Halide, NaH, THFHigh N1-regioselectivity for indazoles with C3 electron-withdrawing groups. nih.gov
Electrophilic Alkylation Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl Tosylate, Cs₂CO₃Excellent yields (>90%) and high N1-selectivity. beilstein-journals.org
C-H Activation/Annulation Azobenzenes, Aldehydes[RhCp*Cl₂]₂Efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org
C-H Alkenylation 2-Arylindazoles, AlkynesMnBr(CO)₅, NaOAcEarth-abundant metal catalysis for C3-alkenylation with high E-selectivity. researchgate.net
C-H Amidation 2H-Indazoles, N-aminopyridinium salts4CzIPN (photocatalyst)Transition-metal-free, photocatalytic C3-amidation. acs.org
[3+2] Cycloaddition o-(trimethylsilyl)aryl triflates, Diazo compoundsCsF or TBAFDirect and efficient synthesis of a wide range of substituted 1H-indazoles. acs.orgorganic-chemistry.orgresearchgate.net
Ring Annulation 3-Aminoindazoles, Ketoesters-Cyclocondensation to form trifluoromethylated pyrimido[1,2-b]indazole derivatives. acs.org

Structure Activity Relationship Sar Investigations of N Methyl 1h Indazol 6 Amine Hydrochloride Analogues

Systematic Structural Modifications and Their Influence on Research Parameters

Systematic structural modifications of the N-Methyl-1H-indazol-6-amine core have revealed significant insights into the determinants of its biological activity. Research has primarily focused on the impact of substituents at various positions of the indazole ring and on the 6-amino group. These modifications have been evaluated based on parameters such as inhibitory concentration (IC₅₀) values against cancer cell lines.

One key study designed and synthesized a series of 6-substituted aminoindazole derivatives to investigate their anticancer properties. nih.govrsc.org The research explored the effects of methylation at the N1 and C3 positions of the indazole ring, as well as the nature of the substituent on the 6-amino group. nih.govrsc.org The findings from this and other related research provide a foundational understanding of the SAR for this class of compounds.

Exploration of Substituent Effects at Various Positions of the Indazole Ring

Substituent effects at various positions of the indazole ring, particularly at the C3 position, have a pronounced impact on the biological activity of N-Methyl-1H-indazol-6-amine analogues.

The introduction of a methyl group at the C3 position of the 1-methyl-1H-indazol-6-amine scaffold has been shown to be a critical determinant of activity. For instance, in a series of compounds tested against the HCT116 human colorectal cancer cell line, the presence of a C3-methyl group was associated with potential toxicity. nih.gov

In a comparative analysis of compounds with and without a C3-methyl group, distinct SAR trends emerged. For analogues lacking a C3-methyl group, smaller alkyl or acetyl substitutions on the 6-amino group were favored for anti-proliferative activity. rsc.org Conversely, when a C3-methyl group was present, substitution of the 6-amino group with an aryl group tended to enhance cytotoxic activities. rsc.org

The following table summarizes the anti-proliferative activity (IC₅₀) of selected 1-methyl-1H-indazol-6-amine analogues with and without a C3-methyl substituent against various cancer cell lines.

Compound IDC3-Substituent6-Amino SubstituentHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)SK-HEP-1 IC₅₀ (µM)SNU-638 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
22 HAcetyl2.5 ± 1.6> 20> 20> 20> 20
34 CH₃Benzyl1.8 ± 0.62.8 ± 0.8> 201.9 ± 0.7> 20
36 CH₃4-Fluorobenzyl0.4 ± 0.30.7 ± 0.2> 201.2 ± 0.4> 20
37 CH₃3-Fluorobenzyl1.0 ± 0.31.1 ± 0.3> 201.5 ± 0.5> 20
49 H3-Pyridylmethyl14.5 ± 4.118.2 ± 5.516.7 ± 5.019.8 ± 5.915.3 ± 4.6
50 H4-Fluorobenzyl23.3 ± 7.0> 20> 20> 20> 20

Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. rsc.org

Impact of N-Methylation at the Indazole Nitrogen Atoms on Molecular Interactions

N-methylation at the indazole nitrogen atoms, specifically at the N1 position, is a defining characteristic of the parent compound and its analogues. The position of the methyl group (N1 vs. N2) is known to significantly influence the biological and physicochemical properties of indazole derivatives. The N1-methylated isomers are often the major products in methylation reactions of 6-nitroindazole (B21905). nih.gov

Furthermore, a comparison between N1-methylated compounds and their non-methylated counterparts reveals differences in activity. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) showed significantly higher potency against HCT116 cells (IC₅₀ = 0.4 ± 0.3 µM) compared to its analogue without the N1-methyl group (N-(4-fluorobenzyl)-3-methyl-1H-indazol-6-amine), which was not reported in the same potent range in the primary study, suggesting the importance of the N1-methyl group for this specific activity. nih.govrsc.org

Role of the Amine Group Position and Substitution in Modulating Interactions

The 6-amino group is a critical functional group that provides a key point for substitution, and its modification significantly modulates the biological activity of N-Methyl-1H-indazol-6-amine analogues. The nature of the substituent on the 6-amino group can influence the compound's polarity, steric bulk, and ability to form hydrogen bonds.

In the context of anticancer activity, substitution on the 6-amino group with various alkyl and aryl moieties has been explored. For the 1,3-dimethyl-1H-indazol-6-amine scaffold, N-aromatic substitutions have shown considerable cytotoxicity against lung (A549) and gastric (SNU-638) cancer cell lines. nih.gov For instance, N-benzyl and N-fluorobenzyl substitutions (compounds 34, 36, and 37) resulted in potent anti-proliferative activity. nih.govrsc.org

Docking studies have suggested that the 6-NH group can form a hydrogen bond with the 7-propionate of the heme ion in the active site of IDO1. nih.gov This highlights the importance of the unsubstituted hydrogen on the amine for this particular interaction. However, the potent activity of N-substituted analogues indicates that other interactions, such as π-π stacking of the aryl substituent, may compensate for the loss of this hydrogen bond or that the compounds may have other mechanisms of action. nih.gov

The following table presents the IC₅₀ values of various N-substituted 1,3-dimethyl-1H-indazol-6-amine analogues, illustrating the impact of these substitutions.

Compound ID6-Amino SubstituentHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)SNU-638 IC₅₀ (µM)
34 Benzyl1.8 ± 0.62.8 ± 0.81.9 ± 0.7
35 3-Pyridylmethyl1.4 ± 0.41.5 ± 0.51.6 ± 0.5
36 4-Fluorobenzyl0.4 ± 0.30.7 ± 0.21.2 ± 0.4
37 3-Fluorobenzyl1.0 ± 0.31.1 ± 0.31.5 ± 0.5
39 3,5-Difluorobenzyl1.7 ± 0.52.8 ± 1.31.8 ± 1.4

Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. nih.govrsc.org

Pharmacophore Modeling and Rational Design Strategies for Indazole-Based Scaffolds

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For indazole-based scaffolds, pharmacophore models can be developed based on the structures of known active compounds.

A general pharmacophore model for indazole-based compounds often includes:

A hydrogen bond donor feature, typically associated with the indazole NH or an amino substituent.

A hydrogen bond acceptor feature, often the N2 atom of the indazole ring.

Aromatic/hydrophobic regions corresponding to the fused benzene (B151609) ring and any aryl substituents.

In the case of N-Methyl-1H-indazol-6-amine analogues with activity against IDO1, a pharmacophore model could be constructed based on the interactions observed in docking studies. nih.gov Key features would include a hydrogen bond acceptor at the N2 position, a hydrogen bond donor from the 6-NH group, and hydrophobic/aromatic features from the indazole ring and the N-benzyl substituent. nih.gov

Rational design strategies for this scaffold would involve leveraging the SAR data. For example, knowing that a C3-methyl group and an N-aryl substituent on the 6-amino group are beneficial for cytotoxicity, new analogues could be designed by exploring a wider range of aryl substituents with varying electronic and steric properties. rsc.org Furthermore, the indazole ring itself can be considered a privileged scaffold, and its various positions (e.g., C4, C5, C7) could be explored for further substitution to optimize activity and selectivity. nih.gov The development of a quantitative structure-activity relationship (QSAR) model could also aid in predicting the activity of novel derivatives and guide synthetic efforts.

Computational Chemistry and Modeling Studies of N Methyl 1h Indazol 6 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is employed to determine properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP). For N-Methyl-1H-indazol-6-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p) or 6-31+G*, can provide a detailed picture of its reactivity. researchgate.netnih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. repositorioinstitucional.mx

The molecular electrostatic potential (MEP) map illustrates the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For N-Methyl-1H-indazol-6-amine, the nitrogen atoms of the indazole ring and the amino group are expected to be electron-rich regions, making them likely sites for protonation and hydrogen bonding.

Illustrative DFT-Calculated Properties for N-Methyl-1H-indazol-6-amine

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.6 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DIndicates overall polarity of the molecule

The indazole ring system is nearly planar. nih.gov However, the exocyclic N-methylamino group introduces rotational freedom. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating the single bonds—primarily the C-N bond connecting the amino group to the indazole ring—a potential energy surface can be generated.

Quantum chemical calculations can determine the relative energies of these different conformers. The results typically show that steric hindrance and electronic effects dictate the most stable isomer. For N-Methyl-1H-indazol-6-amine, the orientation of the methyl group relative to the indazole ring is a key determinant of stability. It is also important to consider the two tautomeric forms of the indazole ring, 1H and 2H. Theoretical calculations on the parent indazole molecule have shown the 1H-tautomer to be more stable than the 2H-tautomer, a preference that is expected to persist in its derivatives.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

The theoretical framework for docking N-Methyl-1H-indazol-6-amine hydrochloride into a protein's active site involves several steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added. The ligand structure, N-Methyl-1H-indazol-6-amine, is optimized to its lowest energy conformation.

Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined as the target for the docking simulation.

Docking Algorithm: A docking program (e.g., AutoDock, Glide) systematically samples a large number of orientations and conformations of the ligand within the binding site. nih.gov Each conformation is scored based on a function that estimates the binding free energy. This scoring function typically includes terms for electrostatic interactions, van der Waals forces, and hydrogen bonds.

Analysis of Results: The results are a set of predicted binding poses, ranked by their scores. The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and amino acid residues in the active site. mdpi.comresearchgate.net For indazole derivatives, interactions with residues like glutamine, lysine, and phenylalanine have been noted in various studies. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms in the system over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the ligand-protein complex in a simulated physiological environment (e.g., solvated in water).

For this compound, an MD simulation would typically follow a molecular docking study. The top-ranked docked pose is used as the starting point for the simulation. Over a period of nanoseconds, the simulation reveals:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the binding pose is stable. nih.govmdpi.com

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues is calculated to identify flexible regions of the protein upon ligand binding. mdpi.com

Refinement of Interactions: MD simulations can reveal subtle changes in the binding interactions and the role of water molecules in mediating ligand-receptor contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole derivatives, which have been studied for various biological activities, QSAR is a valuable tool for guiding the design of more potent analogues. nih.govnih.gov

The process involves:

Data Set: A series of indazole compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., steric and electrostatic fields).

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. Key statistical parameters include the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

3D-QSAR studies generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, electron-donating group at a specific position on the indazole ring would increase biological activity.

Illustrative QSAR Model Parameters for an Indazole Series

ParameterValueIndication
q² (Cross-validated r²)> 0.5Good predictive ability of the model
r² (Non-cross-validated r²)> 0.6Goodness of fit of the model to the training data
PLS Components2-5Optimal number of latent variables used in the model

Retrosynthetic Analysis and Reaction Pathway Predictions Using Computational Algorithms

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.gov Computer-assisted organic synthesis (CAOS) employs algorithms to automate this process. wikipedia.org

These computational tools generally fall into two categories:

Rule-Based Systems: These programs, such as SYNTHIA™, use a large database of expert-coded chemical reactions or "transforms." the-scientist.comsigmaaldrich.com The software applies these transforms to the target molecule to identify possible disconnections and generate precursor molecules.

Machine Learning-Based Systems: These newer approaches, like AiZynthFinder and IBM RXN, are trained on vast databases of published reactions. wikipedia.orgcomputabio.com They learn the patterns of chemical reactivity and can propose retrosynthetic steps without relying on pre-coded rules, sometimes identifying novel synthetic routes. acs.org

For this compound, a retrosynthesis algorithm would likely identify several key disconnections:

C-N bond disconnection: Breaking the bond between the nitrogen and the methyl group to suggest a reaction between 6-amino-1H-indazole and a methylating agent.

Indazole ring formation: Proposing a cyclization reaction, for instance, from a substituted 2-hydrazinylbenzonitrile derivative.

Functional group interconversion: Suggesting the reduction of a nitro group at the 6-position of an N-methylated indazole precursor (e.g., from 1-methyl-6-nitro-1H-indazole). nih.gov

The software evaluates the feasibility of each step and can generate multiple potential synthetic pathways, often ranking them based on factors like predicted yield, cost of starting materials, and number of steps. cas.org

In Vitro Biological Activity and Target Engagement Studies of Indazole Derivatives

Enzyme Inhibition Assays and Kinetic Characterization

Another area of investigation for indazole derivatives has been their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme. The anti-proliferative activity of some 6-substituted aminoindazole derivatives has been linked to their potential interaction with such enzymatic targets.

While detailed kinetic characterization, including the determination of inhibition constants (Kᵢ) and the elucidation of inhibition mechanisms (e.g., competitive, non-competitive, or uncompetitive), for N-Methyl-1H-indazol-6-amine hydrochloride is not documented, the recurring appearance of the indazole core in enzyme inhibitor discovery programs suggests that this compound could serve as a valuable starting point for the development of potent and selective enzyme inhibitors.

Receptor Binding Affinity Profiling and Selectivity Assessments

The interaction of indazole derivatives with various receptors has been another active area of research. The structural similarity of the indazole ring to endogenous ligands, such as purines and indolamines, suggests that these compounds may exhibit affinity for a range of receptor targets.

While a comprehensive receptor binding affinity profile for this compound is not publicly available, studies on related compounds highlight the potential for this scaffold to interact with G-protein coupled receptors (GPCRs) and other receptor families. For example, certain indazole derivatives have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu₄), with some compounds showing high potency. Another study focused on 6-phenylpyrimidin-4-ones with an N-methyl-1H-indazol-6-yl)methoxy)phenyl)pyrimidin-4(3H)-one moiety as positive allosteric modulators at the M1 muscarinic acetylcholine receptor (mAChR). nih.gov

The selectivity of these interactions is a critical aspect of drug development. The data available for related compounds often includes screening against a panel of receptors to determine the selectivity profile. For this compound, such a profile would be essential to understand its potential off-target effects and to guide its development as a selective pharmacological tool or therapeutic agent.

Cell-Based Assays for Investigating Cellular Pathway Modulation

Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways. For indazole derivatives, a significant body of research has focused on their anti-proliferative effects in cancer cell lines.

Various 6-substituted amino-1H-indazole derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. For example, one study reported the anti-proliferative activity of a series of these compounds, with some exhibiting IC₅₀ values in the low micromolar range. Another study on 1H-indazole-3-amine derivatives demonstrated that a lead compound could induce apoptosis and affect the cell cycle in chronic myeloid leukemia cells, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov

While specific data from cell-based assays for this compound is scarce, its role as a synthetic intermediate suggests its utility in creating libraries of compounds for high-throughput screening in various cellular models. chemimpex.com Such screens could uncover its potential to modulate key cellular pathways involved in proliferation, apoptosis, or inflammation.

Molecular Mechanism of Action at the Target Level

Understanding the molecular mechanism of action is fundamental to the rational design of new drugs. For enzyme inhibitors, this involves determining whether the compound binds to the active site (orthosteric inhibition) or to a secondary site (allosteric modulation), and whether the inhibition is competitive with the natural substrate.

In the context of kinase inhibition by indazole derivatives, both ATP-competitive and allosteric mechanisms have been explored. The 3-amino-1H-indazol-6-yl-benzamide scaffold, for instance, was designed to target the inactive "DFG-out" conformation of kinases, which is a hallmark of type II inhibitors that bind to an allosteric site adjacent to the ATP-binding pocket. nih.gov This mechanism often leads to higher selectivity compared to ATP-competitive inhibitors that target the highly conserved ATP-binding site.

For receptor modulators, the distinction between orthosteric and allosteric binding is equally important. Allosteric modulators offer the advantage of fine-tuning the receptor's response to its endogenous ligand, which can lead to a more physiological effect and a better safety profile. acs.orglongdom.org The investigation of indazole derivatives as positive allosteric modulators of mGlu₄ and M1 mAChR highlights the potential for this scaffold to act via allosteric mechanisms. nih.gov The precise molecular mechanism of this compound would depend on its specific biological target, which remains to be fully elucidated.

Profiling Against Relevant Biological Targets Implicated in Academic Disease Research

The versatility of the indazole scaffold has led to its investigation against a wide array of biological targets relevant to academic research across different disease areas. The primary application of N-Methyl-1H-indazol-6-amine appears to be in the synthesis of molecules targeting cancer and neurological disorders. chemimpex.com

In oncology research, kinases are a major class of targets. The amino-indazole scaffold has been incorporated into inhibitors of kinases such as FLT3, PDGFRα, and Kit. nih.gov Additionally, Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in cell mitosis, has been a target for novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives. rsc.org

In the field of neuroscience, the modulation of neurotransmitter receptors is a key strategy. As mentioned, indazole-based compounds have been explored as allosteric modulators of metabotropic glutamate receptors and muscarinic acetylcholine receptors, which are important targets for a variety of neurological and psychiatric conditions. nih.gov

The utility of this compound as a scaffold for generating diverse chemical libraries makes it a valuable tool for academic researchers exploring novel biological targets and pathways.

Chemical Reactivity, Stability, and Mechanistic Investigations

Reaction Kinetics and Thermodynamics of Indazole Transformations

The reactivity of the indazole ring is fundamentally governed by the thermodynamics of its tautomeric forms and the kinetics of its reactions, such as N-alkylation. The 1H-tautomer of indazole is generally the more thermodynamically stable form. researchgate.netaustinpublishinggroup.com Theoretical calculations and experimental data indicate that 1H-indazole is more stable than 2H-indazole by approximately 2.3-3.2 kcal/mol. researchgate.net This stability influences the product distribution in synthetic reactions.

N-alkylation of the indazole ring can occur at either the N-1 or N-2 position, and the outcome is highly dependent on the reaction conditions. The formation of N-1 alkylated products is often considered to be under thermodynamic control, while N-2 alkylation is frequently favored under kinetic control. researchgate.net This is because the N-2 lone pair is considered more kinetically accessible for neutral indazoles. researchgate.net

For instance, the methylation of 6-nitroindazole (B21905) demonstrates this principle. Under neutral conditions, methylation primarily yields the 2-methyl derivative. However, under acidic conditions, the reaction favors the formation of the 1-methyl derivative. rsc.org The synthesis of N-Methyl-1H-indazol-6-amine would likely proceed from a substituted indazole precursor, such as 6-nitroindazole. The choice of methylation conditions would be critical in directing the reaction to the desired N-1 position. The subsequent reduction of the nitro group to an amine would yield the final product.

Table 1: Thermodynamic and Kinetic Data for Indazole Transformations

TransformationKey FindingMethodologyReference
Indazole Tautomerism1H-indazole is thermodynamically more stable than 2H-indazole by ~2.3-3.2 kcal/mol.Photophysical and thermochemical techniques, theoretical calculations. researchgate.net
N-Alkylation of IndazolesN-1 alkylated products are often thermodynamically controlled; N-2 alkylated products can be kinetically favored.Synthetic chemistry, reaction condition screening. researchgate.net
Methylation of 6-NitroindazoleNeutral conditions favor the 2-methyl derivative, while acidic conditions favor the 1-methyl derivative.Synthetic chemistry, product analysis. rsc.org

Proposed Reaction Mechanisms for Novel Synthetic Pathways

The synthesis of indazole derivatives can be achieved through various novel pathways, with mechanisms that often involve transition-metal catalysis or intramolecular cyclizations. One such method is the intramolecular Ullmann-type reaction, which can be used to form the indazole ring from o-halogenated aryl aldehydes or ketones and aryl hydrazines. researchgate.net

Another approach involves the palladium-catalyzed intramolecular C-H amination of aminohydrazones to form 1H-indazoles. nih.gov Silver(I)-mediated intramolecular oxidative C-H bond amination has also been reported for the synthesis of 1H-indazoles from arylhydrazones. nih.gov This reaction proceeds through a proposed mechanism involving the coordination of the silver(I) salt to the hydrazone, followed by an intramolecular electrophilic attack of the nitrogen onto the aromatic C-H bond.

For the specific synthesis of N-1 methylated indazoles, conditions are chosen to favor the thermodynamic product. This can involve the use of a strong base like sodium hydride in a suitable solvent to deprotonate the indazole, followed by reaction with a methylating agent. beilstein-journals.org

Photochemical and Thermal Stability Assessments

The stability of N-Methyl-1H-indazol-6-amine hydrochloride under photochemical and thermal stress is a crucial aspect of its chemical profile. The indazole ring system is known to undergo photochemical transformations. A notable reaction is the phototransposition of indazoles to benzimidazoles. nih.gov Studies have shown that the 2H-tautomer of indazole is more photoreactive and absorbs light at longer wavelengths compared to the 1H-tautomer. nih.gov

Specifically, 2-methyl-2H-indazole can be converted to its corresponding benzimidazole (B57391) in high yield (up to 98%) upon irradiation with UVB or UVA light. nih.gov In contrast, 1-methyl-1H-indazole shows much lower conversion under similar conditions. nih.gov This suggests that N-Methyl-1H-indazol-6-amine, being a 1-methyl substituted indazole, would exhibit relatively high photochemical stability with respect to this rearrangement. However, other photochemical reactions, such as photodimerization, have been observed for certain substituted indazoles, particularly those with electron-withdrawing groups. nih.gov

Regarding thermal stability, information is often derived from safety data sheets which indicate potential hazards. For 1-methyl-1H-indazol-6-amine, it is advised to avoid heat, flames, and sparks, which implies that the compound can decompose at elevated temperatures. chemsrc.com The hazardous combustion products are listed as carbon monoxide and nitrogen oxides, which is typical for nitrogen-containing organic compounds. chemsrc.com

Table 2: Photochemical Reactivity of N-Methylated Indazoles

CompoundIrradiation ConditionsObserved ReactionYieldReference
2-Methyl-2H-indazoleUVB or UVAPhototransposition to 1-methylbenzimidazoleUp to 98% nih.gov
1-Methyl-1H-indazole254 nm irradiationLow conversion to benzimidazoleLow nih.gov

Investigation of Degradation Pathways and Potential Metabolite Formation (theoretical aspects)

The study of degradation pathways and potential metabolite formation is particularly relevant for indazole derivatives due to their prevalence in medicinal chemistry. nih.gov While experimental metabolic data for this compound is not available, in silico tools can be used to predict its metabolic fate. nih.govnews-medical.netnih.gov These computational models predict how a molecule might be processed by metabolic enzymes, primarily the cytochrome P450 (CYP) family. simulations-plus.com

For drug-like molecules, common metabolic transformations include oxidation, hydrolysis, and conjugation. nih.gov For a compound like N-Methyl-1H-indazol-6-amine, several metabolic pathways can be theoretically proposed:

Hydroxylation: The aromatic rings (both benzene (B151609) and pyrazole (B372694) parts) are susceptible to hydroxylation by CYP enzymes. This is a common metabolic pathway for many aromatic compounds. Hydroxylation could occur at various positions on the indazole ring.

N-demethylation: The N-methyl group can be removed to form 1H-indazol-6-amine.

Oxidation of the amine: The primary amine group at the 6-position can be oxidized.

Conjugation: The resulting hydroxylated or de-methylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

In silico tools like BioTransformer or those developed by companies like Simulations Plus can predict the most likely sites of metabolism and the resulting metabolites. nih.govsimulations-plus.com For example, studies on other indazole-containing new psychoactive substances have shown that indazole hydroxylation is a major metabolic route. nih.gov

Table 3: Theoretical Metabolites of N-Methyl-1H-indazol-6-amine

Potential MetaboliteMetabolic PathwayDescription
1H-Indazol-6-amineN-demethylationRemoval of the methyl group from the N-1 position.
Hydroxy-N-methyl-1H-indazol-6-amineAromatic HydroxylationAddition of a hydroxyl group to the benzene or pyrazole ring.
N-Methyl-1H-indazol-6-amine glucuronideGlucuronidation (Phase II)Conjugation of a glucuronic acid moiety, likely at the amino group.
N-Methyl-1H-indazol-6-amine N-oxideN-oxidationOxidation of one of the nitrogen atoms in the pyrazole ring.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-Methyl-1H-indazol-6-amine hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the molecular structure by mapping the chemical environment of each atom.

In a typical ¹H NMR spectrum of N-Methyl-1H-indazol-6-amine, the protons on the aromatic indazole ring system would appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). The N-methyl group would produce a singlet in the upfield region (around δ 3.0-4.0 ppm), and the amine (NH) proton would also be observable, though its chemical shift can be broad and variable depending on the solvent and concentration. The proton on the indazole nitrogen (N1-H) would also give a characteristic signal. Coupling patterns (e.g., doublets, triplets) between adjacent protons provide crucial information about the substitution pattern on the indazole ring.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indazole ring, the N-methyl carbon, and the carbons bonded to nitrogen atoms would all appear in characteristic regions, confirming the carbon skeleton of the molecule. While specific experimental data for the hydrochloride salt is not widely published, chemical suppliers confirm its identity and purity (≥ 95%) using NMR. chemimpex.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For N-Methyl-1H-indazol-6-amine (the free base, C₈H₉N₃), the theoretical monoisotopic mass is 147.07965 Da. uni.lu HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would aim to detect the protonated molecule, [M+H]⁺, with a predicted m/z of 148.08693. uni.lu The high resolution of the measurement allows for the confident determination of the elemental formula.

Below are predicted collision cross-section (CCS) values for various adducts of the free base, N-Methyl-1H-indazol-6-amine, which provide information about the ion's shape in the gas phase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺148.08693127.1
[M+Na]⁺170.06887138.6
[M-H]⁻146.07237129.7
[M+NH₄]⁺165.11347148.8
[M+K]⁺186.04281135.4

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related compounds demonstrates the power of this technique.

For instance, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine has been determined. researchgate.net The study revealed that the indazole ring system is nearly planar. In the crystal lattice, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming a stable packing arrangement. nih.gov Such an analysis for this compound would confirm the protonation site (likely the amino group or a ring nitrogen) and reveal the hydrogen bonding network involving the chloride counter-ion and water molecules, if present.

The crystallographic data for the related compound, 1,3-Dimethyl-1H-indazol-6-amine, is provided below as an example of the detailed information obtained from such an analysis. researchgate.net

ParameterValue
Compound1,3-Dimethyl-1H-indazol-6-amine
Molecular FormulaC₉H₁₁N₃
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)18.3004 (10)
b (Å)8.3399 (7)
c (Å)5.6563 (1)
V (ų)863.28 (9)
Z4

Advanced Chromatographic Methods (e.g., chiral HPLC, 2D-LC) for Purity and Impurity Profiling

Advanced chromatographic techniques are essential for assessing the purity of pharmaceutical intermediates and identifying any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound. Commercial suppliers often provide documentation of purity analysis via HPLC or LC-MS. bldpharm.combldpharm.com

For a comprehensive impurity profile, two-dimensional liquid chromatography (2D-LC) can be employed. This powerful technique enhances peak capacity and resolution by subjecting the sample to two different separation mechanisms, allowing for the detection of co-eluting impurities that might be missed in a standard one-dimensional separation.

If the synthesis could potentially generate enantiomers or if a chiral starting material was used, chiral HPLC would be necessary. This technique uses a chiral stationary phase to separate enantiomers, which is critical as different enantiomers of a drug can have vastly different pharmacological activities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorph Screening

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups:

N-H stretching: The amine (NH) and ammonium (B1175870) (NH⁺) groups would show characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the indazole ring would be found in the 1400-1650 cm⁻¹ region.

N-H bending: Bending vibrations for the amine group typically appear around 1600 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the skeletal vibrations of the aromatic ring. Both FT-IR and Raman are valuable for polymorph screening. Different crystalline forms (polymorphs) of the same compound can have distinct vibrational spectra due to differences in their crystal lattice and intermolecular interactions. This is crucial in pharmaceutical development as different polymorphs can have different stabilities, dissolution rates, and bioavailability.

Potential Applications and Future Directions in Chemical Research

Exploration as a Scaffold for Novel Chemical Probes and Tool Compounds

The indazole ring system, particularly functionalized amines like N-Methyl-1H-indazol-6-amine, serves as a versatile scaffold for the development of chemical probes and tool compounds. chemimpex.com These tools are essential for biochemical research, enabling the study of cellular signaling pathways and the identification of potential therapeutic targets. chemimpex.com The indazole core is a key feature in a multitude of kinase inhibitors, which are critical for cancer research. nih.govrsc.org

Researchers have successfully synthesized various indazole derivatives that show inhibitory activity against a range of protein kinases. nih.gov For example, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov The ability to modify the indazole scaffold at different positions allows for the fine-tuning of potency and selectivity, which is crucial for developing precise chemical probes. nih.gov

Table 1: Examples of Indazole-Based Kinase Inhibitors

Derivative Class Target Kinase(s) Research Application Reference
Arylsulphonyl indazoles VEGFR2 Computational and docking studies for anticancer research nih.gov
6-(3-methoxyphenyl)-1H-indazol-3-amine FGFR1 Development of potent FGFR inhibitors nih.gov
3-aminoindazole derivatives ALK Development of highly active inhibitors (e.g., Entrectinib) nih.gov

Role in Fragment-Based Drug Discovery (FBDD) and Lead Generation Campaigns (theoretical)

Fragment-Based Drug Discovery (FBDD) is a powerful method for generating lead compounds in drug development. This approach identifies small chemical fragments that bind to biological targets, which are then optimized into more potent molecules. The indazole nucleus is an ideal candidate for FBDD due to its structural features and synthetic tractability. nih.gov

One study successfully used an FBDD approach to identify 6-azaindazoles as inhibitors of bacterial DNA ligase, a crucial enzyme for bacterial survival. nih.gov This work provides a clear example of the indazole scaffold serving as a novel, non-purine starting point for developing new antibacterial agents. nih.gov In another instance, researchers utilized an in silico fragment-based strategy combined with knowledge-based drug design to create indazole derivatives that selectively inhibit Aurora kinases. nih.gov Furthermore, the physicochemical properties of some synthesized 6-aminoindazole derivatives have been shown to align with the "rule of three," a guideline for identifying high-quality fragment-like hits for lead generation. researchgate.net

Development of Indazole-Based Fluorescent Labels or Imaging Agents

The development of novel fluorophores for biological imaging is a significant area of research. nih.gov While scaffolds like rhodamines and BODIPY are common, there is a continuous search for dyes with improved properties, such as photostability. researchgate.net Recent research has highlighted the potential of the indazole scaffold in this arena.

A new class of dyes based on a benzo[f]indazole structure has been shown to absorb light and convert it into a glowing blue fluorescence. ehu.es A comprehensive study of these novel dyes revealed their potential as versatile fluorophores for bioimaging. ehu.es A key finding was their enhanced photostability compared to conventional dyes like coumarins. The benzo[f]indazole-based dyes can absorb significantly more energy before their fluorescent signal decays, a highly desirable trait for long-lasting, high-resolution bioimaging applications. ehu.es This opens a promising avenue for developing N-Methyl-1H-indazol-6-amine hydrochloride into more complex, highly stable fluorescent probes for visualizing molecular processes in living systems. researchgate.netehu.es

Opportunities for Further Synthetic Method Development and Automation

The synthesis of indazole derivatives is a well-explored field, with numerous methods available for constructing the core heterocycle and its analogues. nih.govnih.gov These methods include intramolecular C-H amination reactions and reductive cyclization of substituted benzamidines. nih.gov

However, there is always room for improvement and innovation. For instance, a recent study detailed an alternative, efficient synthesis for N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the anticancer drug pazopanib. researchgate.net The authors suggest that this new route provides a foundation for further refinement of the manufacturing process. researchgate.net Similarly, detailed characterization of a new synthetic method for an indazole-based sulfonamide was reported to offer a "robust foundation for further research." mdpi.com Further research into the reaction mechanisms, such as the addition of indazoles to formaldehyde (B43269), also contributes to the fundamental knowledge required to develop more efficient and automated synthetic protocols. acs.org The development of more streamlined, high-yield, and automatable synthetic routes for indazole derivatives remains a key objective to support their application in drug discovery and materials science.

Identification of Knowledge Gaps and Future Research Avenues for Indazole-Based Compounds

Despite significant progress, several knowledge gaps and opportunities for future research exist for indazole-based compounds.

One of the most significant gaps is the translation from preclinical research to clinical application. While many indazole derivatives show promise as kinase inhibitors in laboratory settings, a dedicated, large-scale initiative to move these compounds into clinical trials is lacking. nih.gov Bridging this gap will be crucial for realizing their therapeutic potential.

Future research should also focus on:

Novel Scaffolds: Expanding beyond kinase inhibition to explore the indazole scaffold for other biological targets. The discovery of 6-azaindazoles as bacterial DNA ligase inhibitors is a prime example of this potential. nih.gov

Advanced Fluorophores: Building on the discovery of fluorescent benzo[f]indazoles to design and synthesize a new generation of highly photostable probes for advanced bioimaging techniques. ehu.es

Improved Syntheses: Continuing to refine and innovate synthetic methodologies to improve efficiency, reduce costs, and enable the rapid generation of diverse indazole libraries for screening. researchgate.net

Enhanced Bioavailability: Addressing challenges such as the oral bioavailability of indazole-based drug candidates through targeted chemical modifications, like the strategic incorporation of fluorine atoms. nih.gov

The continued exploration of this compound and its parent scaffold is poised to yield significant advancements in medicinal chemistry, chemical biology, and materials science.

Q & A

Basic: What are the standard synthetic routes for N-Methyl-1H-indazol-6-amine hydrochloride?

Methodological Answer:
The synthesis typically involves sequential nitration, methylation, and reduction steps. For example:

Nitration : Start with 1H-indazole, nitrated at the 6-position using nitric acid/sulfuric acid.

Methylation : React 6-nitro-1H-indazole with methyl iodide (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base to yield 6-nitro-1-methyl-1H-indazole .

Reduction : Catalytic hydrogenation (e.g., Pd/C under H₂) reduces the nitro group to an amine, yielding the final product .
Key Parameters : Reaction temperature (e.g., 0–25°C for methylation), catalyst loading (5–10% Pd/C for reduction), and solvent polarity (DMF for solubility).

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:
Optimization strategies include:

  • One-Pot Reactions : Combining nitration and methylation steps to reduce intermediate isolation, minimizing yield loss .
  • Catalyst Screening : Testing alternatives to Pd/C (e.g., Raney Ni) for faster nitro-group reduction.
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction homogeneity .
  • Temperature Control : Maintaining <50°C during methylation to avoid byproduct formation .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm methyl group incorporation (δ ~3.3 ppm for N–CH₃) and aromatic proton environments (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1 for the free base) .

Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • X-ray Diffraction (XRD) : Use SHELX software to refine crystal structures and compare bond lengths/angles with NMR-derived geometries .
  • DFT Calculations : Perform computational modeling (e.g., Gaussian) to predict NMR shifts and cross-validate experimental data .
  • Multi-Technique Cross-Check : Combine XRD (for solid-state conformation) and solution-state NMR (for dynamic behavior) to address discrepancies .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate unreacted intermediates .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to isolate pure crystals .
  • TLC Monitoring : Track fractions using UV-active spots (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How to investigate reaction mechanisms in the synthesis?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹⁵N or deuterated methyl groups to track methylation pathways via MS/MS fragmentation .
  • Kinetic Studies : Use in-situ IR or NMR to monitor intermediate formation (e.g., nitro reduction to amine) .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for nitration/methylation steps .

Basic: What are the stability and storage requirements?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent hygroscopic degradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via HPLC for purity loss .

Advanced: How to scale up synthesis without compromising yield?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for nitration and reduction steps .
  • Catalyst Recovery : Use immobilized Pd/C in fixed-bed reactors to reduce catalyst costs .
  • Solvent Recycling : Implement distillation systems to recover DMF and ethanol .

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